Atr-IN-12

ATR Kinase Biochemical Assay IC50

ATR pathway researchers need structurally diverse inhibitors for SAR benchmarking beyond clinical chemotypes. Atr-IN-12 (Compound 5g) fills this gap-a potent ATR kinase inhibitor (IC50=0.007 μM) with a unique 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold distinct from berzosertib or ceralasertib. • Inhibits ATR autophosphorylation & downstream CHK1 signaling • Enables novel SAR exploration at the ATR active site • ≥98% purity; ambient-temp shipping; research-use only Ideal benchmark compound for next-generation ATR inhibitor programs.

Molecular Formula C22H27N5O3S
Molecular Weight 441.5 g/mol
Cat. No. B12422904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtr-IN-12
Molecular FormulaC22H27N5O3S
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC(=NC3=C2CN(C3)S(=O)(=O)C(C)C)C4=CNC5=CC=CC=C54
InChIInChI=1S/C22H27N5O3S/c1-14(2)31(28,29)26-11-18-20(12-26)24-21(17-10-23-19-7-5-4-6-16(17)19)25-22(18)27-8-9-30-13-15(27)3/h4-7,10,14-15,23H,8-9,11-13H2,1-3H3/t15-/m1/s1
InChIKeyDLXAYOXMPQUZEL-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atr-IN-12: A Potent ATR Kinase Inhibitor


Atr-IN-12 (Compound 5g) is a synthetic small molecule that acts as a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) serine/threonine kinase [1]. It is characterized by a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core scaffold, a chemotype distinct from many clinical-stage ATR inhibitors [1]. The compound is intended solely for research use as a tool to probe ATR kinase function in cellular models of DNA damage and replication stress .

1 Distinct pyrrolo-pyrimidine chemotype for ATR SAR exploration
2 Supports ATR pathway inhibition studies in DNA damage models
3 Research-use tool compound for cellular replication stress assays

Atr-IN-12: Distinct from Clinical ATR Inhibitors


The ATR inhibitor class is characterized by significant heterogeneity in chemical scaffold, potency, selectivity profile, and clinical development stage [1]. Compounds like berzosertib, ceralasertib, and elimusertib have advanced to clinical trials based on extensive optimization of their pharmacokinetic and safety profiles [1]. In contrast, Atr-IN-12 represents a distinct chemical series (6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) that has demonstrated promising biochemical potency but lacks the extensive preclinical characterization required for direct substitution in models designed for clinical candidates [2]. Its utility lies in its unique chemical structure, making it a valuable tool for exploring novel structure-activity relationships (SAR) around the ATR active site that are not accessible with existing, well-characterized inhibitors [2].

Attribute
Atr-IN-12
Clinical-Stage ATR Inhibitors
Chemotype
Pyrrolo-pyrimidine scaffold
Pyrazine, morpholino-pyrimidine, or pyrazolo-pyrimidine series
Characterization
Limited preclinical profiling available
Extensive PK, safety, and efficacy profiling completed
Risk
May not directly substitute in models optimized for clinical candidates
Scaffold-dependent SAR may not transfer; target engagement context requires review

Atr-IN-12: Quantitative Comparison with Key ATR Inhibitors


Biochemical Potency vs. Clinical-Stage Inhibitors

Atr-IN-12 exhibits an IC50 value of 0.007 μM (7 nM) against recombinant ATR kinase in a cell-free biochemical assay [1]. This potency is comparable to the clinical candidate elimusertib (BAY1895344), which has a reported IC50 of 7 nM [2], and is more potent than ceralasertib (AZD6738), which has an IC50 of 4 nM in a similar biochemical context [2]. It is, however, less potent than berzosertib (VX-970/M6620), which demonstrates an IC50 of 0.17 nM [2].

Biochemical IC50
Cross-study comparable
0.007 μM (7 nM)
Supports ATR inhibition assay context; equipotent to elimusertib
Assay conditions may vary across studies; cell-free recombinant ATR/ATRIP
ATR Kinase Biochemical Assay IC50 Inhibitor Potency

Chemical Scaffold vs. Clinical ATR Inhibitors

Atr-IN-12 is based on a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core [1]. This scaffold is structurally distinct from the chemical series of leading clinical ATR inhibitors. For instance, berzosertib is a pyrazine derivative, ceralasertib is a morpholino-pyrimidine, and elimusertib is a pyrazolo-pyrimidine [2]. The unique core of Atr-IN-12 offers a different vector for chemical modification and may engage the ATR ATP-binding site through a distinct binding mode, making it valuable for exploring novel intellectual property space and overcoming potential resistance mechanisms associated with established chemotypes.

Core Scaffold
Class-level inference
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Supports novel SAR exploration at ATR active site
Qualitative structural difference; binding mode not fully characterized
Medicinal Chemistry Chemical Scaffold Structure-Activity Relationship ATR Inhibitor

Cellular Target Engagement

In cellular models, treatment with Atr-IN-12 results in a significant reduction in the phosphorylation levels of ATR itself and its key downstream signaling protein, CHK1 [1]. This functional readout confirms that the biochemical inhibition of ATR kinase activity translates to effective disruption of the ATR-CHK1 signaling axis, a critical pathway in the DNA damage response. While specific IC50 values for cellular target engagement are not detailed in the available abstract, the reported reduction in phosphorylation is a direct measure of on-target functional activity.

Cellular Activity
Supporting evidence
Reduced p-ATR and p-CHK1 levels
Supports ATR-CHK1 pathway interrogation in cell models
Cell-line details and quantitative cellular IC50 not specified in abstract
Target Engagement Phosphorylation Cellular Assay DNA Damage Response

Atr-IN-12: Optimal Research Use Cases


SAR and Lead Optimization

Given its distinct 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold and potent biochemical activity (IC50 = 0.007 μM), Atr-IN-12 is an ideal starting point for medicinal chemistry programs focused on developing next-generation ATR inhibitors [1]. It can serve as a benchmark for novel chemical series, allowing researchers to explore modifications around its core structure to improve potency, selectivity, or pharmacokinetic properties beyond what is achievable with existing clinical chemotypes [1]. [1]

DNA Damage and Replication Stress Models

Atr-IN-12's demonstrated ability to inhibit ATR autophosphorylation and downstream CHK1 signaling makes it a valuable tool for dissecting the ATR pathway's role in cellular responses to genotoxic agents (e.g., chemotherapy, radiation) or oncogene-induced replication stress [1]. Its potency is comparable to some clinical-stage inhibitors, allowing for interrogation of ATR function at relevant concentrations in cell-based assays [2]. [1]

Benchmarking and Selectivity Profiling

For groups developing proprietary ATR inhibitors, Atr-IN-12 offers a commercially available, structurally distinct comparator. It can be used in head-to-head biochemical and cellular assays to benchmark the activity and selectivity profile of new chemical entities against a different chemotype [1]. This is crucial for understanding whether a novel inhibitor's activity is superior or merely redundant to existing chemical matter. [1]

Application
Selection Property
Validation Focus
ATR inhibitor SAR studies
Distinct pyrrolo-pyrimidine chemotype for lead optimization
Scaffold-dependent potency and selectivity profiling
DNA damage response pathway studies
Cellular ATR-CHK1 pathway engagement evidence
ATR signaling in genotoxic and replication stress models
Comparator benchmarking for novel ATR inhibitors
Commercially available distinct-chemotype comparator
Head-to-head biochemical and cellular assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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